molecular formula C12H14N2OS2 B11529386 S-1,3-benzothiazol-2-yl diethylcarbamothioate CAS No. 61670-49-3

S-1,3-benzothiazol-2-yl diethylcarbamothioate

Cat. No.: B11529386
CAS No.: 61670-49-3
M. Wt: 266.4 g/mol
InChI Key: KLVODDRHDHNROP-UHFFFAOYSA-N
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Description

S-1,3-benzothiazol-2-yl diethylcarbamothioate is a chemical compound with the molecular formula C12H14N2S3. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzothiazol-2-yl diethylcarbamothioate can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptobenzothiazole with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

S-1,3-benzothiazol-2-yl diethylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

S-1,3-benzothiazol-2-yl diethylcarbamothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl diethylcarbamothioate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-benzothiazol-2-yl diethyldithiocarbamate
  • 2-mercaptobenzothiazole
  • Benzothiazole-2-thiol

Uniqueness

S-1,3-benzothiazol-2-yl diethylcarbamothioate is unique due to its specific structure, which combines the benzothiazole ring with a diethylcarbamothioate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Properties

CAS No.

61670-49-3

Molecular Formula

C12H14N2OS2

Molecular Weight

266.4 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) N,N-diethylcarbamothioate

InChI

InChI=1S/C12H14N2OS2/c1-3-14(4-2)12(15)17-11-13-9-7-5-6-8-10(9)16-11/h5-8H,3-4H2,1-2H3

InChI Key

KLVODDRHDHNROP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)SC1=NC2=CC=CC=C2S1

Origin of Product

United States

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